3-(3-chlorophenyl)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile
Overview
Description
The compound “3-(3-chlorophenyl)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile” is a novel heterocyclic compound with potential applications in medicinal chemistry .
Synthesis Analysis
The synthesis and characterization of this compound have been reported in the literature . The compound was characterized using 1H NMR, 13C NMR, FT-IR, and elemental analysis. The optimized geometry of the compound in the ground state was obtained using Density Functional Theory (DFT) with the B3LYP/6-31++G(d,p) basis set .Molecular Structure Analysis
The molecular structure of the compound was analyzed using both experimental and theoretical methods . The experimental and theoretical vibrational frequencies of the compound were compared, and the quantum chemical parameters were estimated theoretically .Mechanism of Action
The mechanism of action of this compound has been studied using the Prediction of Activity Spectra (PASS) analysis . According to the PASS results, the molecular docking studies of the compound for rhinovirus B14, diabetic neuropathy treatment (PPAR-gamma protein), phobic disorders treatment (NSS Homolog protein), antidyskinetic (adenosine A2A protein), and picornavirus (enterovirus 71) protein were implemented .
Future Directions
properties
IUPAC Name |
(E)-3-(3-chlorophenyl)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2OS/c1-2-24-18-8-6-15(7-9-18)19-13-25-20(23-19)16(12-22)10-14-4-3-5-17(21)11-14/h3-11,13H,2H2,1H3/b16-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCOVZFOSYPYCRK-MHWRWJLKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC(=CC=C3)Cl)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/C3=CC(=CC=C3)Cl)/C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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